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molecular formula C8H6N2O2 B1345058 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 872355-64-1

1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No. B1345058
M. Wt: 162.15 g/mol
InChI Key: QWJIWJWEGVAMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321756B2

Procedure details

To a solution of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (0.400 g, 2.467 mmol, Adesis, New Castle, Del.) in DMF (4.9 mL) was added I2 (0.626 g, 2.467 mmol) and KOH (0.346 g, 6.17 mmol). The mixture was stirred at RT for 1 h. The mixture was poured into ice and H2O (30 mL) containing sodium bisulfite (0.257 g, 2.467 mmol). The reaction was acidified with 5 M HCl. A yellow solid precipitated out and was collected by filtration, washed with H2O and dried overnight in a vacuum oven to give 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (0.516 g, 1.791 mmol, 72.6%). MS (ESI, pos. ion) m/z: 289.0 (M+1). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.91 (2H, s), 8.01 (1H, d, J=2.74 Hz), 12.03-12.11 (1H, m).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.626 g
Type
reactant
Reaction Step One
Name
Quantity
0.346 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
solvent
Reaction Step One
Quantity
0.257 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[I:13]I.[OH-].[K+].S(=O)(O)[O-].[Na+].Cl>CN(C=O)C.O>[I:13][C:3]1[C:4]2=[N:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=[C:9]2[NH:1][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
N1C=CC2=NC(=CC=C21)C(=O)O
Name
Quantity
0.626 g
Type
reactant
Smiles
II
Name
Quantity
0.346 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4.9 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.257 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow solid precipitated out and
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CNC=2C1=NC(=CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.791 mmol
AMOUNT: MASS 0.516 g
YIELD: PERCENTYIELD 72.6%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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